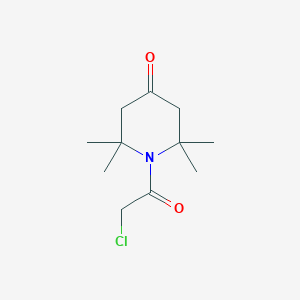

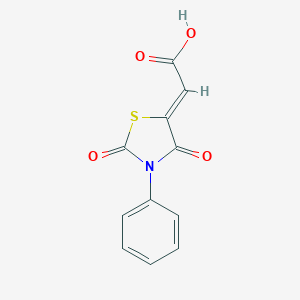

1-(氯乙酰)-2,2,6,6-四甲基哌啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chloroacetyl chloride is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization . It’s also used in the synthesis of secondary amine-substituted cyano-pyrazoline derivatives .

Molecular Structure Analysis

The molecular formula for Chloroacetyl chloride is ClCH2COCl . Its molecular weight is 112.943 .

Chemical Reactions Analysis

Chloroacetyl chloride reacts rapidly with water . It’s incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Physical And Chemical Properties Analysis

Chloroacetyl chloride has a vapor density of 3.9 (vs air), a vapor pressure of 60 mmHg at 41.5 °C, and a refractive index n20/D of 1.453 (lit.) . Its boiling point is 105-106 °C (lit.), and it has a density of 1.418 g/mL at 25 °C (lit.) .

科学研究应用

1. Specific Scientific Field The research is conducted in the field of medicinal chemistry and pharmacology .

3. Methods of Application or Experimental Procedures The modification of Tetronic 1107 was carried out through chloroacetylation of T1107 followed by amination using p-phenylenediamine. Then, the latter was treated with different aldehydes to yield Tetronic Schiff bases .

Organic Synthesis

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used to form acyl chloride groups, playing an important role in organic synthesis . It can react with other compounds to form acylated products such as acyl chloride derivatives, amides, esters, etc., and participate in further chemical reactions such as nucleophilic substitution, condensation .

- Methods of Application or Experimental Procedures : The amide linkers were created by acylating amines with chloroacetyl chloride and substituting them nucleophilically, while the alkyl linkers were obtained by reducing the corresponding amides using LiAlH4 .

- Summary of Results or Outcomes : Various spectroscopic and analytical techniques revealed important aspects of the reactions between chloroacetyl chloride and DNA bases .

Pharmaceutical Industry

- Specific Scientific Field : Pharmaceutical Research .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, has been employed to synthesize novel anti-tumor drugs .

- Methods of Application or Experimental Procedures : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .

- Summary of Results or Outcomes : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .

Synthesis of 2-Heteroaryliino-1,3-Thiazolidin-4-Ones

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : The compound is used in the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of 3-aminothiophenes, chloroacetyl chloride, and ammonium thiocyanate along with different solvents and catalysts .

- Summary of Results or Outcomes : The procedure provides a simple, efficient, cost-effective, and convenient method for the synthesis of 2-heteroaryliino-1,3-thiazolidin-4-ones .

Production of Herbicides

- Specific Scientific Field : Agricultural Chemistry .

- Summary of the Application : Chloroacetyl chloride, which can be derived from “1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one”, is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Summary of Results or Outcomes : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

安全和危害

属性

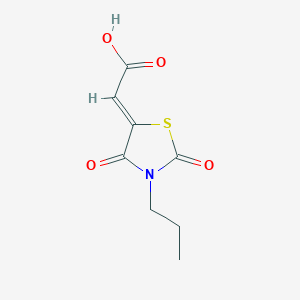

IUPAC Name |

1-(2-chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO2/c1-10(2)5-8(14)6-11(3,4)13(10)9(15)7-12/h5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCZSUBKOLIPDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1C(=O)CCl)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloroacetyl)-2,2,6,6-tetramethylpiperidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)

![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)

![1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B353436.png)

![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)

![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)